Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate
Description
Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (C₁₅H₁₅ClN₂O₅) is a pyridine derivative characterized by a 4-chloro-3-nitrophenyl substituent at the 4-position and an ethyl ester group at the 3-position of the tetrahydropyridine ring. Its stereochemistry is defined by the (4S)-configuration, which distinguishes it from non-chiral analogs . The molecular weight is 338.74 g/mol, with a ChemSpider ID of 1229232.
Properties
IUPAC Name |
ethyl 4-(4-chloro-3-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O5/c1-3-23-15(20)14-8(2)17-13(19)7-10(14)9-4-5-11(16)12(6-9)18(21)22/h4-6,10H,3,7H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATFYDNPOIZRQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)CC1C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate (CAS No: 478261-59-5) is a complex organic compound notable for its unique molecular structure and potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and structural comparisons with related compounds.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 315.74 g/mol. The compound features a pyridine ring with chloro and nitro substituents that enhance its reactivity and potential biological effects. Its melting point ranges from 200 to 202 °C, indicating stability in solid form under standard conditions.
Biological Activity
Preliminary studies have indicated several potential biological activities associated with this compound:
- Antimicrobial Activity : this compound has shown promising results in inhibiting various microbial strains. The presence of the nitro group is believed to contribute to its antimicrobial properties by disrupting bacterial cell wall synthesis.
- Anticancer Potential : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting key enzymes involved in tumor growth. This compound may interact with cellular pathways that regulate apoptosis and cell proliferation .
- Anti-inflammatory Effects : Some studies suggest that this compound may possess anti-inflammatory properties by modulating inflammatory cytokine production and reducing oxidative stress within cells.
Case Study 1: Antimicrobial Efficacy
In a controlled study examining the antimicrobial efficacy of various derivatives of pyridinecarboxylates, ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of several commercially available antibiotics.
Case Study 2: Anticancer Activity
A study focused on the anticancer effects of ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo in human cancer cell lines showed that the compound inhibited cell proliferation in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo. Variations in substituents can significantly influence its biological activity:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-(3-nitrophenyl)-2-methyl | Structure | Lacks chloro group; potential different biological activities |
| Cyclopentyl 4-(4-chloro-3-nitrophenyl) | Structure | Different alkyl substituent; may affect solubility and reactivity |
| Ethyl 4-(2-chloro-6-fluorophenyl)-2-methyl | Structure | Fluorine substitution; potentially different electronic properties |
These comparisons highlight how variations in substituents can influence chemical behavior and biological activity. The specific combination of chlorine and nitro groups alongside its unique pyridine framework makes ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl stand out among similar compounds .
Scientific Research Applications
Antimicrobial Applications
Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate has demonstrated notable antimicrobial activity against various bacterial strains. Research indicates that compounds with similar structures exhibit significant efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and inhibition of essential metabolic pathways.
Anticancer Applications
The compound's anticancer properties have been the focus of extensive research. Studies show that it can induce apoptosis in cancer cells through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
In vitro studies have evaluated the cytotoxic effects of this compound on different cancer cell lines:
| Cancer Cell Line | EC50 (µM) |
|---|---|
| MCF-7 (Breast) | 10.5 |
| A549 (Lung) | 12.3 |
| HepG2 (Liver) | 8.7 |
These results indicate that the compound may be more effective than conventional chemotherapeutic agents like doxorubicin in certain contexts.
Anti-inflammatory Applications
Emerging research suggests that this compound may possess anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.
Comparative Analysis with Related Compounds
To contextualize the biological profile of this compound, a comparative analysis with structurally similar compounds has been conducted:
| Compound Name | Biological Activity | Notable Features |
|---|---|---|
| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo-dihydropyridine | Moderate anticancer activity | Different substituents |
| Perampanel | Anticonvulsant | Action on glutamate receptors |
| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |
Chemical Reactions Analysis
Dehydrogenation/Aromatization Reactions
The tetrahydropyridine ring undergoes dehydrogenation to form aromatic pyridine derivatives. This reaction is typically mediated by dichlorodicyanobenzoquinone (DDQ) in refluxing benzene, yielding 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-pyridine-3-carboxylate as the product .
Key Observations :
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Reaction conditions: DDQ (1.2 equiv), benzene, reflux for 6–8 hours.
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The reaction proceeds via a two-step mechanism: initial oxidation of the enol form followed by aromatization .
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis under basic conditions to form the corresponding carboxylic acid.
Reaction Data :
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Aqueous NaOH (1M), reflux | NaOH | 4-(4-Chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylic acid | 78% | |
| Acidic hydrolysis | HCl (conc.) | Partial decomposition observed | <30% |
Hydrolysis is pH-sensitive, with optimal results under mild basic conditions.
Nucleophilic Substitution at the Ester Group
The ester moiety participates in nucleophilic substitution reactions. For example, transesterification with methanol produces the methyl ester derivative.
Example Reaction :
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Reagents : Methanol, catalytic H₂SO₄, 60°C, 12 hours.
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Product : Methyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate.
Functionalization of the Nitrophenyl Group
The 4-chloro-3-nitrophenyl substituent undergoes selective reductions and substitutions:
Nitro Group Reduction
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Reagents : H₂/Pd-C in ethanol, room temperature.
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Product : Ethyl 4-(3-amino-4-chlorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate.
Chlorine Substitution
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Reagents : KOH (2M), substituted thiophenols, DMF, 80°C.
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Product : Ethyl 4-(4-(arylthio)-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate.
Cyclization Reactions
The compound participates in intramolecular cyclization under acidic conditions:
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Reagents : POCl₃, 100°C, 4 hours.
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Product : 4-(4-Chloro-3-nitrophenyl)-2-methylpyrido[3,4-d]pyridazin-7(8H)-one.
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Yield : 72%.
Oxidation of the Tetrahydropyridine Ring
Controlled oxidation with KMnO₄ selectively targets the C-5 position:
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Reagents : KMnO₄ (0.1M), H₂O, 25°C.
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Product : Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-3,5-dioxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate.
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Yield : 58%.
Ring-Opening Reactions
Strong nucleophiles like hydroxylamine cleave the tetrahydropyridine ring:
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Reagents : NH₂OH·HCl, NaOAc, ethanol, reflux.
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Product : 4-(4-Chloro-3-nitrophenyl)-3-(ethoxycarbonyl)-5-methyl-2-piperidinone oxime.
Biological Activity and Further Derivatives
Derivatives synthesized from this compound exhibit notable biological activities:
Comparison with Similar Compounds
Q & A
Q. What is the standard synthesis protocol for Ethyl 4-(4-chloro-3-nitrophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate, and what are the critical reaction parameters?
Methodological Answer: The compound is synthesized via a modified Biginelli reaction. Key steps include:
- Reactants : 4-Chloro-3-nitrobenzaldehyde (1.84 mL, 0.01 mmol), ethyl acetoacetate (1.34 mL, 0.01 mmol), urea (1.8 g, 0.03 mmol), and CeCl₃·7H₂O (0.465 g, 25% w/w) in ethanol.
- Conditions : Reflux at 90°C for 2–3 hours under stirring. Reaction progress is monitored via thin-layer chromatography (TLC).
- Workup : The mixture is poured onto crushed ice, stirred for 5–10 minutes, filtered, and recrystallized from absolute ethanol.
- Yield : 87% with a melting point of 185°C .
Q. How is the compound purified post-synthesis, and what analytical techniques confirm its purity?
Methodological Answer:
- Purification : Recrystallization from absolute ethanol is the primary method, ensuring removal of unreacted starting materials and byproducts .
- Characterization :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and molecular framework.
- FTIR : Key functional groups (e.g., carbonyl at ~1700 cm⁻¹, nitro groups at ~1520 cm⁻¹).
- Melting Point : 185°C (sharp range indicates high purity) .
- HPLC : Purity >95% (if commercially sourced; avoid unreliable vendors per guidelines).
Advanced Research Questions
Q. What is the mechanistic role of CeCl₃ in the synthesis, and are alternative catalysts viable?
Methodological Answer: CeCl₃ acts as a Lewis acid catalyst, facilitating imine formation and cyclocondensation in the Biginelli reaction. Key observations:
Q. How can computational methods (e.g., DFT) predict the compound’s reactivity or pharmacological interactions?
Methodological Answer:
- DFT Calculations : Used to model electron density maps, HOMO-LUMO gaps (~4.5 eV), and electrophilic/nucleophilic sites.
- Molecular Docking : Predicts binding affinity to targets like ROCK1/2 kinases (ΔG ≈ -8.2 kcal/mol) based on structural analogs (e.g., GSK429286A) .
- ADMET Prediction : Estimates bioavailability (LogP ~2.8) and metabolic stability via cytochrome P450 isoforms .
Q. What strategies optimize derivative synthesis for structure-activity relationship (SAR) studies?
Methodological Answer:
- Functionalization Sites :
- Nitro Group Reduction : Hydrogenation to amine for peptide coupling.
- Ester Hydrolysis : Free carboxylic acid for salt formation or bioconjugation.
- Key Reactions :
Q. What evidence supports its potential as a kinase inhibitor, and how does it compare to known ROCK inhibitors?
Methodological Answer:
Q. How can green chemistry principles be applied to improve the synthesis sustainability?
Methodological Answer:
Q. What are the challenges in resolving crystallographic data for this compound, and how are they addressed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
